molecular formula C28H39F3N4O10S2 B608090 N-[2-[[(3R)-1-[4-hydroxy-4-(6-methoxypyridin-3-yl)cyclohexyl]pyrrolidin-3-yl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide;methanesulfonic acid CAS No. 887401-93-6

N-[2-[[(3R)-1-[4-hydroxy-4-(6-methoxypyridin-3-yl)cyclohexyl]pyrrolidin-3-yl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide;methanesulfonic acid

Cat. No.: B608090
CAS No.: 887401-93-6
M. Wt: 712.8 g/mol
InChI Key: PNPNUHKICDECDH-SEBNIYPMSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of INCB 3284 dimesylate involves several steps, starting with the preparation of the core structure, followed by functional group modifications to enhance its activity and selectivity. The synthetic route typically includes:

    Formation of the Core Structure: The core structure is synthesized through a series of condensation and cyclization reactions. Key intermediates are often prepared using standard organic synthesis techniques such as Grignard reactions, Friedel-Crafts acylation, and nucleophilic substitution.

    Functional Group Modifications: The core structure undergoes further modifications to introduce functional groups that enhance its binding affinity and selectivity for CCR2

    Final Purification: The final compound is purified using techniques such as recrystallization, chromatography, and solvent extraction to achieve the desired purity and yield.

Industrial production methods for INCB 3284 dimesylate would likely involve scaling up these synthetic routes, optimizing reaction conditions, and ensuring consistent quality and purity through rigorous quality control measures.

Chemical Reactions Analysis

INCB 3284 dimesylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can be used to modify certain functional groups within the molecule. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halides, amines, and alcohols.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

INCB 3284 dimesylate has a wide range of scientific research applications:

Comparison with Similar Compounds

INCB 3284 dimesylate is unique in its high selectivity and potency for CCR2. Similar compounds include:

    RS 504393: Another CCR2 antagonist with similar applications but different chemical structure and binding affinity.

    BMS-813160: A dual CCR2/CCR5 antagonist with broader activity but potentially different therapeutic profiles.

    PF-04136309: A CCR2 antagonist with distinct pharmacokinetic properties and clinical applications.

Compared to these compounds, INCB 3284 dimesylate stands out for its high selectivity and oral bioavailability, making it a valuable tool in both research and potential therapeutic contexts .

Properties

IUPAC Name

N-[2-[[(3R)-1-[4-hydroxy-4-(6-methoxypyridin-3-yl)cyclohexyl]pyrrolidin-3-yl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31F3N4O4.2CH4O3S/c1-37-23-6-5-19(14-30-23)25(36)10-7-21(8-11-25)33-12-9-20(16-33)32-22(34)15-31-24(35)17-3-2-4-18(13-17)26(27,28)29;2*1-5(2,3)4/h2-6,13-14,20-21,36H,7-12,15-16H2,1H3,(H,31,35)(H,32,34);2*1H3,(H,2,3,4)/t20-,21?,25?;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNPNUHKICDECDH-SEBNIYPMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C2(CCC(CC2)N3CCC(C3)NC(=O)CNC(=O)C4=CC(=CC=C4)C(F)(F)F)O.CS(=O)(=O)O.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=NC=C(C=C1)C2(CCC(CC2)N3CC[C@H](C3)NC(=O)CNC(=O)C4=CC(=CC=C4)C(F)(F)F)O.CS(=O)(=O)O.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H39F3N4O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20470463
Record name INCB 3284 dimesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20470463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

712.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887401-93-6
Record name INCB-3284 dimesylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0887401936
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name INCB 3284 dimesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20470463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name INCB-3284 DIMESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ET5U3KG6K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
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Q & A

Q1: What is the main finding of the research articles?

A1: The research articles [, ] highlight the role of CCL2, a chemokine, in the development and progression of hepatic encephalopathy. Specifically, they found that CCL2 is upregulated in neurons during hepatic encephalopathy. This neuronal CCL2 then contributes to the activation of microglia, a type of immune cell in the brain, which ultimately leads to neurological decline.

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